1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
- R-8507 is a small molecule antagonist that targets the tumor necrosis factor-alpha type 1 receptor (TNF-αRI).
- It inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α and IL-1β.
- The compound plays a crucial role in modulating immune responses and inflammation .
Preparation Methods
- Synthetic Routes: Specific synthetic routes for R-8507 are not widely documented. research suggests that it can be synthesized through various chemical reactions.
- Reaction Conditions: Detailed reaction conditions remain proprietary, but further studies are needed to elucidate the exact synthetic pathway.
- Industrial Production: Information regarding large-scale industrial production methods is limited.
Chemical Reactions Analysis
- R-8507 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common Reagents: Specific reagents used in its synthesis are not publicly available.
- Major Products: The primary products formed during these reactions are not well-documented.
Scientific Research Applications
- Chemistry: R-8507’s potential applications in medicinal chemistry include anti-inflammatory drug development.
- Biology: It may serve as a tool compound for studying TNF-αRI signaling pathways.
- Medicine: Research could explore its therapeutic potential in inflammatory diseases.
- Industry: Limited information exists on its industrial applications.
Mechanism of Action
- R-8507 disrupts the interaction between TNF-αRI and receptor interacting protein 1 (RIP1) and TNF-αR-associated death domain protein (TRADD).
- This prevents internalization of the receptor complex, impacting downstream signaling pathways.
Comparison with Similar Compounds
- Unfortunately, there are no direct comparisons available due to limited data.
- Similar Compounds: Further research is needed to identify compounds with similar mechanisms of action.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOTYDSXVIEYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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